molecular formula C20H19NO4 B12938201 1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12938201
M. Wt: 337.4 g/mol
InChI Key: LLXJNCOABWFZBM-UHFFFAOYSA-N
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Description

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with m-toluidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the chromene ring or the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it may interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the m-tolylamino group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[1-(3-methylanilino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-13-6-5-8-17(10-13)21-19(22)14(2)25-20(23)16-11-15-7-3-4-9-18(15)24-12-16/h3-11,14H,12H2,1-2H3,(H,21,22)

InChI Key

LLXJNCOABWFZBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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